molecular formula C14H13BrClN3O3S B11409468 N-(2-bromophenyl)-5-chloro-2-(propylsulfonyl)pyrimidine-4-carboxamide

N-(2-bromophenyl)-5-chloro-2-(propylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11409468
M. Wt: 418.7 g/mol
InChI Key: JODYJYZVUWESEH-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-5-chloro-2-(propylsulfonyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the pyrimidine class of chemicals This compound is characterized by the presence of a bromophenyl group, a chloropyrimidine ring, and a propylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-5-chloro-2-(propylsulfonyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Chlorination: The addition of a chlorine atom to the pyrimidine ring.

    Sulfonylation: The attachment of a propylsulfonyl group to the pyrimidine ring.

    Amidation: The formation of the carboxamide group.

Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-5-chloro-2-(propylsulfonyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the removal of the bromine or chlorine atoms.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(2-bromophenyl)-5-chloro-2-(propylsulfonyl)pyrimidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-5-chloro-2-(propylsulfonyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromophenyl)-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide
  • N-(2-bromophenyl)-5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxamide
  • N-(2-bromophenyl)-5-chloro-2-(butylsulfonyl)pyrimidine-4-carboxamide

Uniqueness

N-(2-bromophenyl)-5-chloro-2-(propylsulfonyl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H13BrClN3O3S

Molecular Weight

418.7 g/mol

IUPAC Name

N-(2-bromophenyl)-5-chloro-2-propylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C14H13BrClN3O3S/c1-2-7-23(21,22)14-17-8-10(16)12(19-14)13(20)18-11-6-4-3-5-9(11)15/h3-6,8H,2,7H2,1H3,(H,18,20)

InChI Key

JODYJYZVUWESEH-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2Br)Cl

Origin of Product

United States

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